molecular formula C7H8N2O2S B6617292 3-(ethylsulfanyl)pyridazine-4-carboxylic acid CAS No. 1515806-54-8

3-(ethylsulfanyl)pyridazine-4-carboxylic acid

Cat. No.: B6617292
CAS No.: 1515806-54-8
M. Wt: 184.22 g/mol
InChI Key: XZKJSHZZVOPANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid is an organic compound that belongs to the pyridazine family of heterocyclic molecules. This compound features a six-membered pyridazine ring and a sulfur group attached to the ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or ethanol can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyridazine ring can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.

    3-(Methylsulfanyl)pyridazine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid is unique due to the presence of both the ethylsulfanyl group and the pyridazine ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications.

Biological Activity

3-(Ethylsulfanyl)pyridazine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a pyridazine ring substituted with an ethylsulfanyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of pyridazine derivatives with ethylthiol in the presence of bases like sodium hydroxide or potassium carbonate, optimizing conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the ethylsulfanyl group can form covalent bonds with active site residues of target proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyridazine ring can engage in π-π stacking interactions with aromatic amino acids, stabilizing the compound's binding.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown its potential as an inhibitor of key enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it exhibits promising effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential utility in managing inflammatory diseases by modulating immune responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Inhibition of Inflammatory Pathways : A study reported that this compound significantly reduced levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. The mechanism was linked to the inhibition of NF-kB signaling pathways .
  • Antimicrobial Activity : Another investigation assessed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and found that it inhibited bacterial growth at low concentrations .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that this compound exhibited low toxicity towards normal human cells while effectively reducing viability in cancer cell lines, indicating a favorable therapeutic index for further drug development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-(Ethylsulfanyl)pyridine-4-carboxylic acidPyridine ringModerate enzyme inhibitionSimilar structure but less potent
3-(Methylsulfanyl)pyridazine-4-carboxylic acidPyridazine ringAntimicrobial activityMethyl group affects binding affinity

The unique combination of the ethylsulfanyl group and the pyridazine ring in this compound enhances its chemical reactivity and interaction profile, distinguishing it from related compounds .

Properties

IUPAC Name

3-ethylsulfanylpyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)3-4-8-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKJSHZZVOPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.